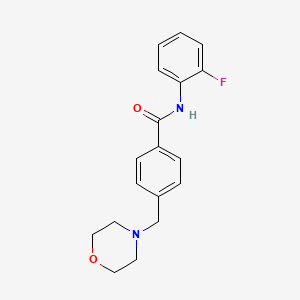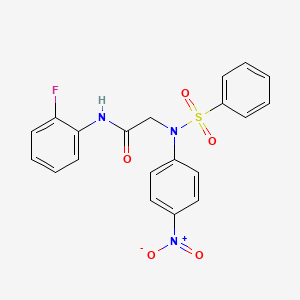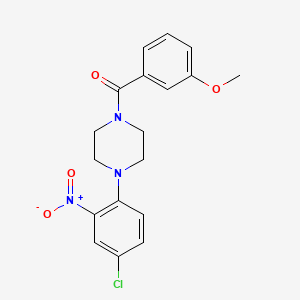
N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide
Descripción general
Descripción
N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide, also known as FLB 457, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a tool for studying dopamine D2 receptor function.
Mecanismo De Acción
N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide 457 acts as a selective antagonist for dopamine D2 receptors by binding to the receptor and preventing the activation of downstream signaling pathways. This blockade of dopamine D2 receptors results in a decrease in dopamine transmission, which can lead to changes in behavior, cognition, and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 457 are primarily related to its effects on dopamine D2 receptors. Studies have shown that this compound 457 can decrease dopamine release in the striatum, which is a key brain region involved in reward processing and motor control. This compound 457 has also been shown to decrease the activity of dopamine neurons in the ventral tegmental area, which is a brain region involved in motivation and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide 457 in lab experiments is its selectivity for dopamine D2 receptors, which allows for the specific investigation of dopamine D2 receptor function. However, one limitation of using this compound 457 is its relatively low affinity for dopamine D2 receptors compared to other dopamine D2 receptor antagonists such as haloperidol. Additionally, this compound 457 has a relatively short half-life, which can limit its usefulness in certain experimental designs.
Direcciones Futuras
For N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide 457 research include investigating its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, this compound 457 could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems. Finally, the development of new compounds based on this compound 457 could lead to the discovery of more selective and potent dopamine D2 receptor antagonists.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide 457 has been used extensively in scientific research as a selective antagonist for dopamine D2 receptors. This compound has been used to study the role of dopamine D2 receptors in various physiological and pathological conditions such as schizophrenia, addiction, and Parkinson's disease. This compound 457 has also been used to investigate the effects of dopamine D2 receptor blockade on behavior, cognition, and neurotransmitter release.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-16-3-1-2-4-17(16)20-18(22)15-7-5-14(6-8-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQYTXDSKOQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926557.png)
![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethoxybenzamide](/img/structure/B3926563.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3926573.png)
![1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3926587.png)
![3-chloro-N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3926599.png)
![4-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B3926604.png)

![10-propionyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926617.png)
![4-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B3926646.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B3926649.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3926656.png)


![10-acetyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926672.png)